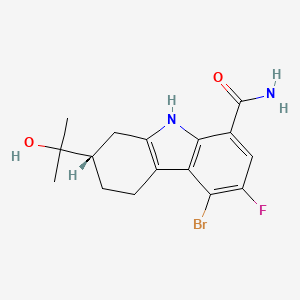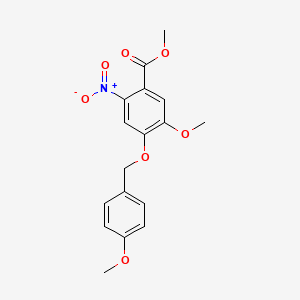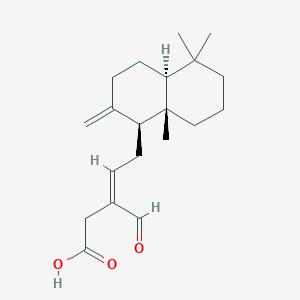
Zerumin A
Vue d'ensemble
Description
Zerumin A is a compound with the molecular formula C20H30O3 . It is a constituent of the rhizomes of Curcuma longa L . It has been found to inhibit the proliferation and migration steps, thereby preventing angiogenesis progress .
Synthesis Analysis
The synthesis of Zerumin A involves a highly efficient pathway featuring the stereoselective addition of a new silyloxyfuryltitanium reagent to an aldehyde intermediate and silyloxyfuran oxyfunctionalization as key steps . The synthesis established the relative and absolute configuration of Zerumin A .Molecular Structure Analysis
Zerumin A has an average mass of 318.450 Da and a mono-isotopic mass of 318.219482 Da . It has three defined stereocentres .Chemical Reactions Analysis
While specific chemical reactions involving Zerumin A are not detailed in the search results, it’s known that the compound plays a role in inhibiting certain biological processes, such as angiogenesis .Physical And Chemical Properties Analysis
Zerumin A has a density of 1.1±0.1 g/cm3, a boiling point of 458.4±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It also has an enthalpy of vaporization of 78.8±6.0 kJ/mol .Applications De Recherche Scientifique
Anti-Angiogenic Effects
Zerumin A exhibits potent anti-angiogenic properties. In a zebrafish model, 95% ethanol extracts of Alpinia caerulea fruit inhibited vessel formation by 25% at 20 μg/ml. Zerumin A, mainly accumulated in the fruits, effectively suppressed vessel formation in both wild-type and Tg(fli1a:EGFP)y1 zebrafish embryos. It specifically targets angiogenesis by inhibiting proliferation and migration steps in human umbilical vein endothelial cells .
α-Glucosidase Inhibition
Zerumin A, along with other compounds from Alpinia pahangensis, was evaluated for α-glucosidase inhibitory activity. Among them, (E)-labda-8(17),12-dien-15,16-dial (IC50 = 39.7 μM) and zerumin A (IC50 = 48.1 μM) demonstrated significant inhibitory effects. Zerumin A could be explored further for managing hyperglycemia and diabetes .
Neuroprotective and Antioxidant Properties
Zerumin A, isolated from Curcuma zedoaria rhizomes, possesses neuroprotective and antioxidant potential. As a labdane diterpene, it contributes to the overall health benefits of this traditional medicinal plant. Further studies could explore its role in neurodegenerative diseases and oxidative stress management .
Mécanisme D'action
Target of Action
Zerumin A, a diterpenoid isolated from Alpinia caerulea, primarily targets angiogenesis . It interacts with multiple molecular targets related to angiogenesis, affecting the formation of blood vessels .
Mode of Action
Zerumin A interacts with its targets by inhibiting vessel formation in a dose-dependent manner . This interaction results in changes in the angiogenesis process, specifically inhibiting the proliferation and migration steps .
Biochemical Pathways
Zerumin A affects multiple biochemical pathways related to angiogenesis . The compound’s action on these pathways leads to downstream effects such as the inhibition of vessel formation .
Pharmacokinetics
The compound’s ability to dose-dependently inhibit vessel formation suggests that it may have favorable bioavailability .
Result of Action
The primary result of Zerumin A’s action is the inhibition of angiogenesis . By interacting with its targets and affecting related biochemical pathways, Zerumin A prevents the progress of angiogenesis, specifically inhibiting the proliferation and migration steps .
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-formylpent-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15(13-21)12-18(22)23/h7,13,16-17H,1,5-6,8-12H2,2-4H3,(H,22,23)/b15-7-/t16-,17-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWWSYIDZKWRAI-DTFKRFDDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C(CC(=O)O)C=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C(/CC(=O)O)\C=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zerumin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Zerumin A and where is it found?
A1: Zerumin A is a labdane diterpene primarily isolated from the rhizomes of various plants belonging to the Zingiberaceae family, including Curcuma amada, Alpinia pahangensis, Curcuma mangga, and Cautleya spicata. [, , , ] It was first isolated from the seeds of Alpinia zerumbet. []
Q2: What is the molecular formula and weight of Zerumin A?
A2: The molecular formula of Zerumin A is C20H30O3, and its molecular weight is 318.45 g/mol. []
Q3: How is Zerumin A structurally characterized?
A3: Zerumin A's structure has been elucidated using various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy, including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC. High-resolution mass spectrometry (HR-ESI-MS) is also employed for molecular mass determination and confirmation. [, , , , , ]
Q4: What are the notable biological activities of Zerumin A?
A4: Studies suggest that Zerumin A possesses various biological activities, including:
- α-Glucosidase Inhibitory Activity: Zerumin A exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. It acts as a non-competitive inhibitor, indicating that it binds to the enzyme at a site other than the active site. This activity makes it a potential candidate for managing Type 2 Diabetes Mellitus by controlling postprandial hyperglycemia. [, , , ]
- Anti-Inflammatory Activity: Zerumin A demonstrates anti-inflammatory effects, particularly in LPS-stimulated H9c2 cardiomyoblasts. It can attenuate inflammatory responses by suppressing the production of pro-inflammatory mediators such as iNOS, COX-2, and NO. Additionally, it can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. [, ]
- Antioxidant Activity: Zerumin A exhibits antioxidant properties. It demonstrates significant radical scavenging activity in various assays, protecting cells from oxidative damage caused by reactive oxygen species (ROS). [, , ]
- Cytotoxic Activity: Zerumin A exhibits cytotoxic activity against various cancer cell lines, suggesting potential anti-cancer properties. [, ]
- Anti-angiogenic activity: Zerumin A shows anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels. This property might be relevant for its potential anti-cancer activity. []
Q5: What are the potential applications of Zerumin A based on its biological activities?
A5: Zerumin A's biological activities make it a promising candidate for the development of therapeutic agents targeting:
- Type 2 Diabetes Mellitus: Its α-glucosidase inhibitory activity suggests potential in managing postprandial hyperglycemia. [, ]
- Inflammatory Diseases: Its anti-inflammatory properties, particularly in cardiomyoblasts, point to potential applications in conditions like sepsis-induced myocardial dysfunction. []
- Oxidative Stress-Related Diseases: Its antioxidant activity may be beneficial in managing diseases where oxidative stress plays a role. []
- Cancer: Its cytotoxic activity against various cancer cell lines warrants further investigation for potential anti-cancer applications. [, ]
Q6: How does Zerumin A interact with its molecular targets?
A6: While the exact mechanisms of action of Zerumin A are still under investigation, some insights are available:
- α-Glucosidase: Zerumin A acts as a non-competitive inhibitor of α-glucosidase, meaning it binds to the enzyme at a site different from the substrate-binding active site. This interaction likely alters the enzyme's conformation, reducing its catalytic activity and thus inhibiting carbohydrate hydrolysis. []
- NF-κB Pathway: Zerumin A has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition could occur at various levels of the pathway, such as preventing IκBα phosphorylation or NF-κB nuclear translocation. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on Zerumin A?
A7: While dedicated SAR studies specifically focusing on Zerumin A are limited in the available literature, some insights can be derived from studies investigating related labdane diterpenes:
- Importance of the Diterpene Scaffold: The labdane diterpene scaffold appears crucial for the observed biological activities. Modifications to this core structure might significantly affect its activity. [, ]
- Role of Functional Groups: The presence and position of specific functional groups, such as the aldehyde group in Zerumin A, likely contribute to its binding affinity and selectivity towards its molecular targets. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



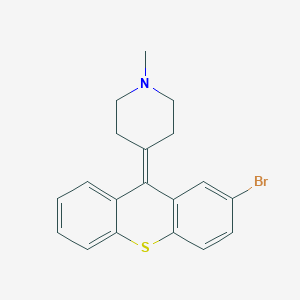
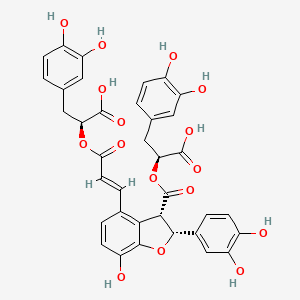
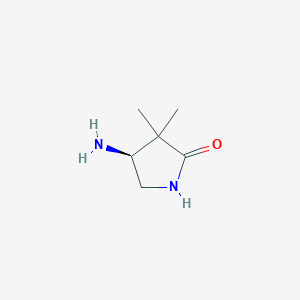


![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028159.png)
![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)
![3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028162.png)
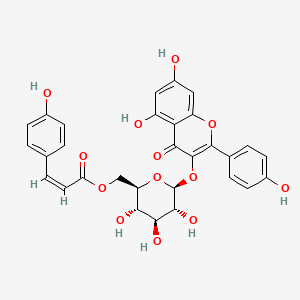
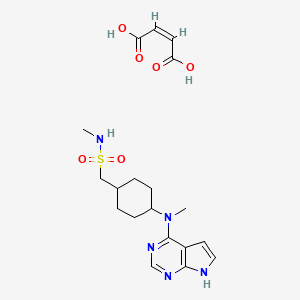
![potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B3028166.png)
